2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide

Physicochemical profiling Chromatography method development Pre-formulation

2-Ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide (CAS 853334-34-6) is a synthetic small-molecule piperidine carboxamide derivative with the molecular formula C18H22N2O and a molecular weight of approximately 282.38 g/mol. The compound features a 2-ethyl-substituted piperidine ring linked via a urea-like carboxamide bridge to a naphthalen-1-yl moiety, and is characterized as having 0 of 1 defined stereocentres (i.e., it is a racemic mixture at the piperidine 2-position).

Molecular Formula C18H22N2O
Molecular Weight 282.4 g/mol
CAS No. 853334-34-6
Cat. No. B5380788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide
CAS853334-34-6
Molecular FormulaC18H22N2O
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCCC1CCCCN1C(=O)NC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C18H22N2O/c1-2-15-10-5-6-13-20(15)18(21)19-17-12-7-9-14-8-3-4-11-16(14)17/h3-4,7-9,11-12,15H,2,5-6,10,13H2,1H3,(H,19,21)
InChIKeyYXGNVHDKWAZKSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide (CAS 853334-34-6): Procurement-Relevant Structural and Physicochemical Profile


2-Ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide (CAS 853334-34-6) is a synthetic small-molecule piperidine carboxamide derivative with the molecular formula C18H22N2O and a molecular weight of approximately 282.38 g/mol . The compound features a 2-ethyl-substituted piperidine ring linked via a urea-like carboxamide bridge to a naphthalen-1-yl moiety, and is characterized as having 0 of 1 defined stereocentres (i.e., it is a racemic mixture at the piperidine 2-position) . It is listed in the Sigma-Aldrich AldrichCPR collection (catalog T120316) as a rare and unique chemical for early discovery research, for which no analytical data is collected by the vendor [1].

Arachidonic acid cascade probe: negative control for 5-LOX activity screening
Racemic scaffold for chiral HPLC/SFC method development and enantiomer-specific SAR
Early discovery screening: rare naphthalene-piperidine carboxamide chemical space

Why Generic Substitution of 2-Ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide Is Not Advisable Without Verification


Piperidine carboxamides bearing a naphthalen-1-yl substituent constitute a structurally diverse class where even minor modifications—such as the presence or position of an alkyl group on the piperidine ring—can profoundly alter lipophilicity, target-binding geometry, and metabolic stability . The 2-ethyl substituent on the piperidine ring introduces a chiral centre and steric bulk that is absent in simpler N-(naphthalen-1-yl)piperidine-1-carboxamide analogs, meaning that in-class compounds cannot be assumed interchangeable for structure-activity relationship (SAR) studies, pharmacological screening, or chemical probe development . Furthermore, the compound is supplied as a racemate, and substitution with an achiral or enantiopure analog would represent a fundamentally different chemical entity for biological evaluation .

Racemic mixture at piperidine 2-position: enantiopure analogs represent fundamentally different entities for biological evaluation.
2-Ethyl substitution alters lipophilicity and binding geometry vs. des-ethyl or simpler N-(naphthalen-1-yl)piperidine-1-carboxamides.
5-LOX negative selectivity profile may not transfer to structurally related piperidine carboxamide chemotypes.

Quantitative Differentiation Evidence for 2-Ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide (853334-34-6)


Predicted Physicochemical Property Differentiation: Boiling Point, Density, and pKa vs. the Des-Ethyl Analog

The presence of the 2-ethyl substituent on the piperidine ring is predicted to alter key physicochemical properties relative to the unsubstituted analog N-(naphthalen-1-yl)piperidine-1-carboxamide. The target compound exhibits a predicted boiling point of 499.5±18.0 °C, a predicted density of 1.139±0.06 g/cm³, and a predicted pKa of 15.10±0.40 . These computed values serve as reference points for purification method development (e.g., distillation feasibility, column chromatography solvent selection) and formulation compatibility assessments . Direct experimentally measured comparator data for the des-ethyl analog are not available in public databases, and this comparison therefore relies on class-level inference regarding the effect of alkyl substitution on these parameters .

Predicted Properties
Class-level inference
BP 499.5±18.0 °C; Density 1.139±0.06 g/cm³; pKa 15.10±0.40
Supports purification method development and formulation compatibility screening.
Predicted values only; experimental verification not publicly reported.
Physicochemical profiling Chromatography method development Pre-formulation

Reported 5-Lipoxygenase (5-LOX) Inhibition Activity: A Negative Selectivity Indicator Relative to sEH-Targeted Piperidine Carboxamides

A compound corresponding to the 2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide scaffold (or a very close structural analog) has been tested for inhibition of human recombinant 5-lipoxygenase (5-LOX) and exhibited an IC50 value of >10,000 nM (>10 µM), indicating essentially no inhibitory activity against this enzyme [1]. This is a meaningful selectivity indicator when contrasted with structurally distinct piperidine carboxamide derivatives that potently inhibit soluble epoxide hydrolase (sEH) with IC50 values in the low nanomolar range (e.g., N-cycloheptyl-1-(mesitylsulfonyl)piperidine-4-carboxamide) [2]. The >7,000-fold difference in potency between this compound at 5-LOX and known sEH inhibitors at their cognate target provides evidence that the 2-ethyl-N-(naphthalen-1-yl) substitution pattern can confer target selectivity away from 5-LOX, which is a relevant consideration for researchers designing selective chemical probes within the arachidonic acid cascade pathway [1][2].

5-LOX Selectivity
Cross-study comparable
5-LOX IC50 > 10,000 nM vs. sEH inhibitor IC50 low nM (>7,000-fold gap)
Indicates target selectivity away from 5-LOX in arachidonic acid pathway studies.
Comparator substitution pattern differs; core piperidine carboxamide shared.
5-Lipoxygenase Enzyme inhibition Target selectivity Inflammation

GHS Hazard Classification: Acute Oral Toxicity, Eye Irritation, and Aquatic Toxicity Profile for Laboratory Handling Differentiation

The compound carries three specific GHS hazard classifications: H302 (harmful if swallowed; Acute Oral Toxicity Category 4), H319 (causes serious eye irritation; Serious Eye Irritation Category 2), and H400 (very toxic to aquatic life; Acute Aquatic Hazard Category 1) . This hazard profile differs from many simpler piperidine carboxamides, which may lack the H400 aquatic toxicity classification due to lower logP values and reduced bioaccumulation potential conferred by the absence of the naphthalene moiety . The combination of H302, H319, and H400 necessitates specific Personal Protective Equipment (PPE) requirements (P264, P270, P273, P280) and waste disposal procedures (P391, P501) that may not apply to non-naphthalene-containing analogs, directly impacting laboratory operational costs and compliance requirements .

GHS Classification
Class-level inference
H302, H319, H400
Triggers specific PPE, waste disposal, and environmental compliance obligations.
H400 linked to naphthalene moiety; many simpler analogs lack aquatic toxicity classification.
Safety data GHS classification Laboratory handling Environmental hazard

Racemic Nature at Piperidine 2-Position: Stereochemical Differentiation from Enantiopure Piperidine Carboxamide Analogs

The compound is specified by ChemSpider as having '0 of 1 defined stereocentres,' confirming it is supplied as a racemic mixture at the piperidine 2-position where the ethyl substituent resides . This is a critical procurement consideration when comparing against enantiomerically pure piperidine carboxamide analogs (e.g., (S)-piperidine-2-carboxamide derivatives), which may be available as single enantiomers from chiral pool synthesis . The racemic nature of the target compound means that any biological activity measured represents the aggregate effect of both enantiomers, which may have different target affinities, metabolic rates, and off-target profiles. Researchers requiring enantiopure material must factor in the additional cost and effort of chiral separation or asymmetric synthesis, which may make an initially cheaper racemic compound more expensive in total project cost than a commercially available enantiopure analog .

Stereochemistry
Class-level inference
Racemic (0 of 1 defined stereocentres; piperidine 2-position)
Racemic nature requires chiral method development for enantiomer-specific SAR.
No experimental ee or chiral HPLC data publicly available; single enantiomer analogs differ.
Stereochemistry Chiral separation Enantiomeric purity SAR studies

Vendor Purity Specification: NLT 98% (HPLC) as a Procurement Quality Benchmark

MolCore lists this compound with a purity specification of NLT 98% (HPLC) and notes ISO certification compliance for pharmaceutical R&D and quality control applications . In contrast, the Sigma-Aldrich AldrichCPR offering (catalog T120316) explicitly states that no analytical data is collected for this product, as it is part of a rare and unique chemical collection intended for early discovery . This means that researchers requiring documented purity for regulatory or reproducibility purposes face a quantifiable trade-off between the certified purity provided by one vendor and the sourcing reliability and institutional purchasing agreements offered by another. The absence of analytical data from Sigma-Aldrich means that the actual purity may vary between batches and is not traceable to a certificate of analysis, a key consideration for procurement in GLP or GMP-adjacent environments .

Vendor Purity
Supporting evidence
MolCore: NLT 98% (HPLC); Sigma-Aldrich: no analytical data
Vendor choice impacts documented purity availability for regulatory or reproducibility needs.
AldrichCPR explicitly states no CoA; independent QC cost must be considered.
Purity specification Quality control Vendor comparison HPLC

Procurement-Relevant Application Scenarios for 2-Ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide (CAS 853334-34-6)


Negative Control Compound for 5-Lipoxygenase (5-LOX) Activity in Arachidonic Acid Cascade Studies

Given the reported IC50 > 10,000 nM against human recombinant 5-LOX [1], this compound is suited for use as a structurally matched negative control in experiments where piperidine carboxamide-based sEH inhibitors are being profiled for selectivity across the arachidonic acid cascade. Its >7,000-fold selectivity gap relative to nanomolar sEH inhibitors provides a clear window for distinguishing target-specific effects from off-target 5-LOX modulation. Researchers should verify the lot-specific purity (NLT 98% if sourced from MolCore) before use in enzymatic assays.

Racemic Scaffold for Chiral Separation Method Development and Enantiomer-Specific SAR

The racemic nature of the compound at the piperidine 2-position (0 of 1 defined stereocentres) [1] makes it a suitable substrate for developing chiral HPLC or supercritical fluid chromatography (SFC) separation methods. Once separated, the individual enantiomers can be evaluated for differential biological activity, enabling procurement of the racemate as an entry point for enantiomer-specific SAR exploration. Predicted physicochemical parameters (boiling point ~499.5 °C, pKa 15.10) can inform mobile phase selection during chiral method development.

Lipophilic Fragment for Membrane Permeability and logP-Dependent Property Profiling

With its naphthalen-1-yl moiety and 2-ethyl substituent contributing to elevated lipophilicity relative to simpler piperidine carboxamides, this compound can serve as a reference standard for logP determination and membrane permeability assays (e.g., PAMPA, Caco-2). The predicted density of 1.139±0.06 g/cm³ [1] and the H400 aquatic toxicity classification (indicative of high logP and bioaccumulation potential) [1] are baseline data points for such applications. Researchers should note that the compound requires special waste handling due to its acute aquatic hazard classification.

AldrichCPR Early Discovery Screening for Rare Chemical Space Exploration

As part of Sigma-Aldrich's AldrichCPR collection of rare and unique chemicals (catalog T120316), this compound is positioned for early discovery researchers exploring under-sampled regions of chemical space [1]. The absence of vendor-collected analytical data means the compound is best suited for initial high-throughput screening campaigns where follow-up hit validation will involve independent resynthesis and full characterization. Procurement from MolCore (NLT 98% purity with ISO certification) may be preferred for secondary assays requiring documented purity.

Application
Selection Property
Validation Focus
5-LOX negative control for arachidonic acid cascade studies
Reported >10,000 nM IC50 at 5-LOX
Lot-specific purity verification; confirm inactivity in target assay
Chiral separation method development
Racemate at piperidine 2-position
Chiral HPLC/SFC method; enantiomer identity confirmation
Lipophilic fragment reference for permeability assays
Naphthalene moiety and predicted logP contribution
Experimental logD determination; PAMPA or Caco-2 compatibility
Early discovery high-throughput screening
AldrichCPR rare chemical space; vendor purity options
Vendor selection (with/without CoA); independent characterization for hits
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